molecular formula C17H15BrN2O5S B15003070 4-{4-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine

4-{4-[(4-Bromophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}morpholine

Cat. No.: B15003070
M. Wt: 439.3 g/mol
InChI Key: WQHYTHSMLCPUAM-UHFFFAOYSA-N
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Description

4-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a unique combination of functional groups, including a bromobenzenesulfonyl group, a furan ring, an oxazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated oxazole intermediate.

    Attachment of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a suitable base.

    Formation of the Morpholine Ring: The morpholine ring can be formed through a nucleophilic substitution reaction involving a suitable precursor, such as an epoxide or a halogenated amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The bromobenzenesulfonyl group can be reduced to form the corresponding sulfonamide or thiol derivatives.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and organometallic reagents such as Grignard reagents.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Sulfonamide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE has a wide range of scientific research applications, including:

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features and potential biological activity.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique combination of functional groups allows it to interact with various enzymes, receptors, and other biomolecules, potentially leading to a range of biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine
  • 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole
  • 2-{[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Uniqueness

4-[4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to its combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C17H15BrN2O5S

Molecular Weight

439.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C17H15BrN2O5S/c18-12-3-5-13(6-4-12)26(21,22)16-17(20-7-10-23-11-8-20)25-15(19-16)14-2-1-9-24-14/h1-6,9H,7-8,10-11H2

InChI Key

WQHYTHSMLCPUAM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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